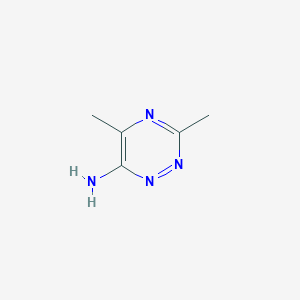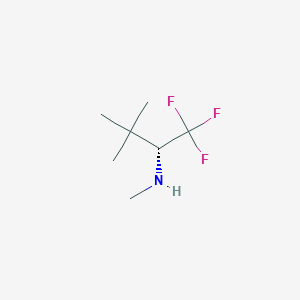
(R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the alkylation of a suitable amine precursor with a trifluoromethyl-containing alkyl halide under basic conditions. The reaction is often carried out in the presence of a chiral ligand to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced separation techniques, such as chromatography, ensures the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine: The enantiomer of the compound with different stereochemistry.
N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine: Without the chiral center.
N-Methyl-2,2-dimethyl-propylamine: Lacks the trifluoromethyl group.
Uniqueness
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it valuable in applications requiring specific stereochemistry and enhanced lipophilicity.
Properties
Molecular Formula |
C7H14F3N |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-N,3,3-trimethylbutan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)5(11-4)7(8,9)10/h5,11H,1-4H3/t5-/m1/s1 |
InChI Key |
MKMGTKSLFCQGBE-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(F)(F)F)NC |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



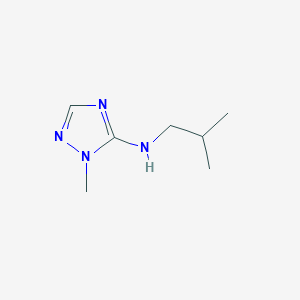
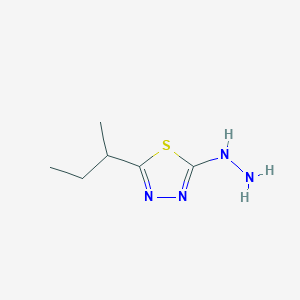

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

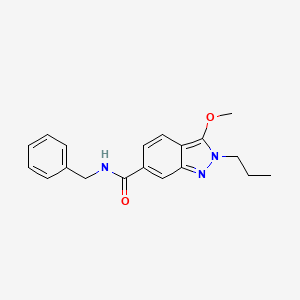
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
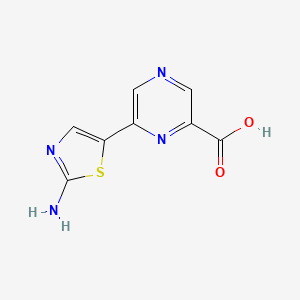
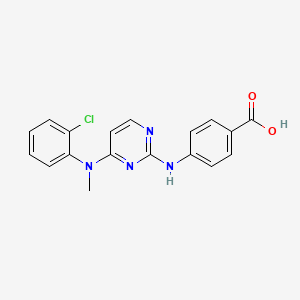
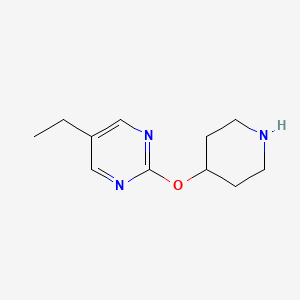
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
